Styryl[4-(4-fluorophenyl)piperazino] sulfone
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Overview
Description
Styryl[4-(4-fluorophenyl)piperazino] sulfone is a complex organic compound that features a styryl group, a piperazine ring substituted with a 4-fluorophenyl group, and a sulfone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Styryl[4-(4-fluorophenyl)piperazino] sulfone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Styryl[4-(4-fluorophenyl)piperazino] sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to the corresponding sulfide under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group may yield sulfoxides, while reduction could produce sulfides.
Scientific Research Applications
Styryl[4-(4-fluorophenyl)piperazino] sulfone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s biological activity is of interest for the development of new drugs, especially those targeting the central nervous system.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Styryl[4-(4-fluorophenyl)piperazino] sulfone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfone group may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl) sulfone: This compound shares the sulfone and fluorophenyl groups but lacks the piperazine and styryl moieties.
4,4’-Sulfonyldiphenol: Another sulfone-containing compound used in polymer synthesis.
Uniqueness
Styryl[4-(4-fluorophenyl)piperazino] sulfone is unique due to its combination of a styryl group, a fluorophenyl-substituted piperazine ring, and a sulfone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-17-6-8-18(9-7-17)20-11-13-21(14-12-20)24(22,23)15-10-16-4-2-1-3-5-16/h1-10,15H,11-14H2/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOVXTNRTDLPSQ-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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